molecular formula C17H20N4O2 B2391528 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380077-82-5

5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2391528
CAS No.: 2380077-82-5
M. Wt: 312.373
InChI Key: MCQQFDYCOVSLBV-UHFFFAOYSA-N
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Description

5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as gold(I) complexes and oxidizing agents like iodine(III) to facilitate the difunctionalization of double bonds .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-13-10-19-17(20-11-13)23-15-5-8-21(9-6-15)16(22)14-4-3-7-18-12-14/h3-4,7,10-12,15H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQQFDYCOVSLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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